2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Scientific Research Applications
Medicinal Chemistry
Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility. Notable examples include:
- Donepezil : Used for Alzheimer’s disease treatment .
- Indinavir : Employed in AIDS therapy .
- Biologically Active Compounds : Indane-1,3-dione analogs are found in natural products, such as Caraphenol B and Pterosin B, which further fuel research in this field .
Organic Electronics
Indane-1,3-dione serves as an electron acceptor in organic electronics. Researchers utilize it for:
- Chromophores for Non-Linear Optical (NLO) Applications : NLO materials find use in optical devices and communication systems .
Spiro Compounds
Indane-1,3-dione-based spiro compounds exhibit intriguing properties and find applications in various fields.
For more in-depth information, you can refer to the comprehensive review article titled “Indane-1,3-Dione: From Synthetic Strategies to Applications” here . Happy exploring! 🌿🔍
Mechanism of Action
Target of Action
It’s known that indane-1,3-dione, a core structure in this compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
It’s known that indane-1,3-dione and its derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indane-1,3-dione and its derivatives are known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Indane-1,3-dione and its derivatives are known to have various applications in biosensing, bioactivity, bioimaging, electronics, and photopolymerization .
properties
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUQTXQFAZYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185808 |
Source
|
Record name | 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-57-6 |
Source
|
Record name | 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301185808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.